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molecular formula C8H6O5 B1213156 2-Hydroxyterephthalic acid CAS No. 636-94-2

2-Hydroxyterephthalic acid

Cat. No. B1213156
M. Wt: 182.13 g/mol
InChI Key: CDOWNLMZVKJRSC-UHFFFAOYSA-N
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Patent
US05124479

Procedure details

A solution of 100 mg of 1,2-dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid in 5 mL of 5% sulfuric acid is heated at 85° C. for 60 minutes. The solid which forms is collected (by filtration or centrifugation). The filtrate shows the absence of the 270 nm absorbance. The solid is dissolved in 1 N sodium hydroxide, filtered, and the filtrate acidified with acetic acid. The solid is collected and dried to yield 2-hydroxybenzene-1,4-dicarboxylic acid. m.p. >300° C. 1NMR (d6 -DMSO) δ 7.42 (1H), 7.45 (1H), 7.88 (1H). UVmax =311, 247 nm (pH 7.0), ε311 =4.1 mM-1 cm-1.
Name
1,2-dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1([C:12]([OH:14])=[O:13])[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]1[OH:11]>S(=O)(=O)(O)O>[OH:11][C:3]1[CH:4]=[C:5]([C:8]([OH:10])=[O:9])[CH:6]=[CH:7][C:2]=1[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
1,2-dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid
Quantity
100 mg
Type
reactant
Smiles
OC1(C(C=C(C=C1)C(=O)O)O)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid which forms is collected
FILTRATION
Type
FILTRATION
Details
(by filtration or centrifugation)
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in 1 N sodium hydroxide
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid is collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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